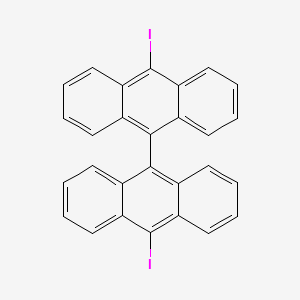
9,9'-Bianthracene, 10,10'-diiodo-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9,9’-Bianthracene, 10,10’-diiodo-: is an organic compound that belongs to the family of anthracene derivatives. Anthracene derivatives are known for their interesting photophysical, photochemical, and biological properties. This compound is characterized by the presence of two iodine atoms attached to the 10th position of each anthracene unit, making it a diiodo derivative of 9,9’-bianthracene.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 9,9’-Bianthracene, 10,10’-diiodo- typically involves the halogenation of 9,9’-bianthracene. One common method is the reaction of 9,9’-bianthracene with iodine in the presence of an oxidizing agent such as nitric acid or iodine monochloride. The reaction is usually carried out under reflux conditions to ensure complete halogenation.
Industrial Production Methods: While specific industrial production methods for 9,9’-Bianthracene, 10,10’-diiodo- are not well-documented, the general approach involves large-scale halogenation reactions similar to those used in laboratory synthesis. The process may involve continuous flow reactors to ensure efficient mixing and reaction completion.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: 9,9’-Bianthracene, 10,10’-diiodo- can undergo substitution reactions where the iodine atoms are replaced by other functional groups. Common reagents for these reactions include organometallic compounds such as Grignard reagents or organolithium reagents.
Oxidation Reactions: The compound can be oxidized to form quinone derivatives. Oxidizing agents such as potassium permanganate or chromium trioxide are typically used.
Reduction Reactions: Reduction of the compound can lead to the formation of hydroanthracene derivatives. Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Common Reagents and Conditions:
Substitution: Grignard reagents, organolithium reagents, palladium catalysts.
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Major Products:
Substitution: Various substituted anthracene derivatives.
Oxidation: Quinone derivatives.
Reduction: Hydroanthracene derivatives.
Applications De Recherche Scientifique
Chemistry: 9,9’-Bianthracene, 10,10’-diiodo- is used as a precursor for the synthesis of graphene nanoribbons (GNRs). The compound undergoes polymerization on metal surfaces to form GNRs, which are important for electronic applications due to their unique electronic properties .
Biology and Medicine:
Industry: In the industrial sector, the compound is used in the production of organic semiconductors and light-emitting diodes (LEDs). Its ability to form well-ordered monolayers on metal surfaces makes it valuable for the fabrication of electronic devices .
Mécanisme D'action
The mechanism of action of 9,9’-Bianthracene, 10,10’-diiodo- primarily involves its ability to undergo polymerization and form extended conjugated systems. The iodine atoms facilitate the formation of carbon-carbon bonds through halogen-metal exchange reactions, leading to the formation of graphene nanoribbons. These nanoribbons exhibit unique electronic properties due to their controlled width and edge structure .
Comparaison Avec Des Composés Similaires
10,10’-Dibromo-9,9’-bianthracene: Similar to the diiodo derivative, this compound is used in the synthesis of graphene nanoribbons but with bromine atoms instead of iodine.
9,10-Dibromoanthracene: Another anthracene derivative used in the synthesis of organic semiconductors and LEDs.
Uniqueness: 9,9’-Bianthracene, 10,10’-diiodo- is unique due to the presence of iodine atoms, which are larger and more polarizable than bromine atoms. This results in different reactivity and electronic properties, making it suitable for specific applications where iodine’s properties are advantageous .
Propriétés
Numéro CAS |
231606-51-2 |
|---|---|
Formule moléculaire |
C28H16I2 |
Poids moléculaire |
606.2 g/mol |
Nom IUPAC |
9-iodo-10-(10-iodoanthracen-9-yl)anthracene |
InChI |
InChI=1S/C28H16I2/c29-27-21-13-5-1-9-17(21)25(18-10-2-6-14-22(18)27)26-19-11-3-7-15-23(19)28(30)24-16-8-4-12-20(24)26/h1-16H |
Clé InChI |
SBFDUQJRFRNDLW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2I)C4=C5C=CC=CC5=C(C6=CC=CC=C64)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


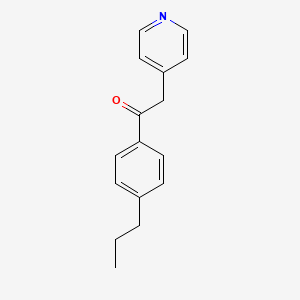
![1-{4-[(Hydroxyimino)methyl]phenyl}ethan-1-one](/img/structure/B14244428.png)
![Bis(4-{[tri(propan-2-yl)silyl]ethynyl}phenyl)ethane-1,2-dione](/img/structure/B14244448.png)
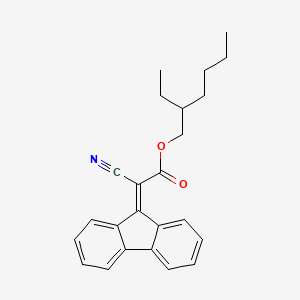
![(E)-1-[(4S)-2,2-Dimethyl-1,3-dioxolan-4-yl]-N-(prop-2-yn-1-yl)methanimine](/img/structure/B14244475.png)
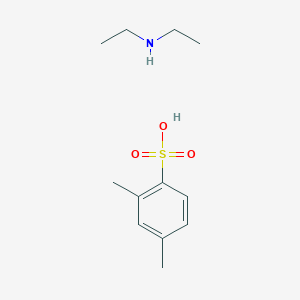
![2H-1-Benzopyran-2-one, 4-[3-(4-methoxyphenyl)-1,4,2-dioxazol-5-yl]-](/img/structure/B14244480.png)


![9,10-Bis[(2-ethylhexyl)oxy]anthracene](/img/structure/B14244490.png)
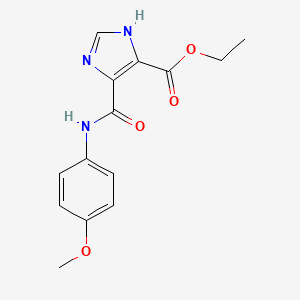

![4-{4-[2,2,2-Trichloro-1-(4-chlorophenyl)ethyl]phenyl}butanoic acid](/img/structure/B14244503.png)
![N-[5-(2-Fluoro-4-pyridyl)-4-(3-methylphenyl)-1,3-thiazol-2-YL]nicotinamide](/img/structure/B14244512.png)
